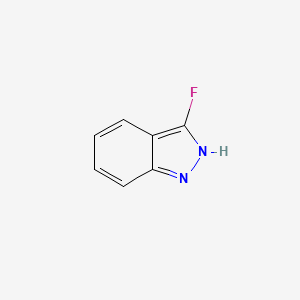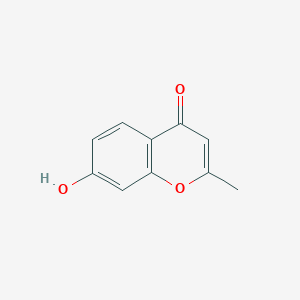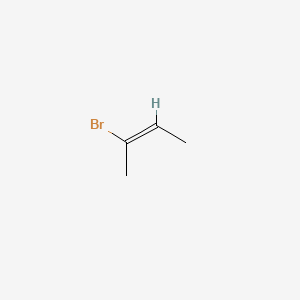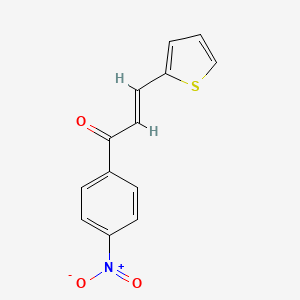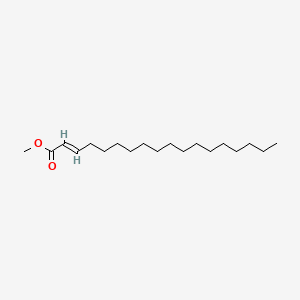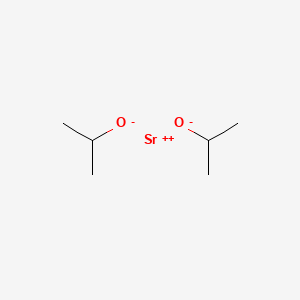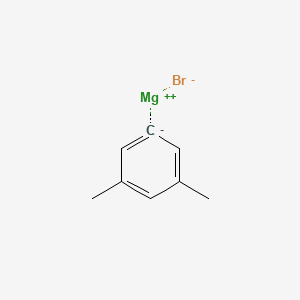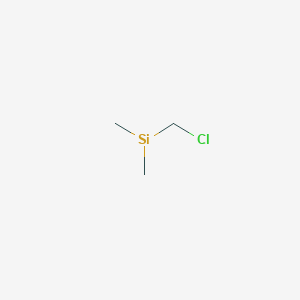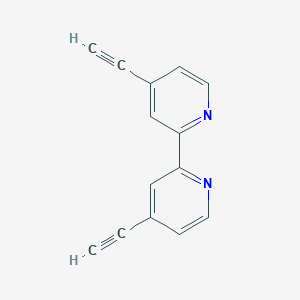
2,2'-Bipyridine, 4,4'-diethynyl-
説明
“2,2’-Bipyridine, 4,4’-diethynyl-” is a chemical compound with the molecular formula C14H8N2 . It is used as a chemical intermediate and can be used for the determination of ferrous and cyanide compounds .
Synthesis Analysis
The synthesis of “2,2’-Bipyridine, 4,4’-diethynyl-” involves a simple, ligand-free synthesis of the important bipyridyl ligand . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “2,2’-Bipyridine, 4,4’-diethynyl-” is characterized by its molecular formula C14H8N2 . The structure has been refined using least-squares methods . More structural information can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’-Bipyridine, 4,4’-diethynyl-” include a melting point of 190 °C and a predicted boiling point of 385.0±42.0 °C .科学的研究の応用
Transition-Metal Catalysis
4,4’-diethynyl-2,2’-bipyridine: is a valuable ligand in transition-metal catalysis. Its ability to coordinate with metals can enhance the reactivity and selectivity of catalytic processes. This compound is particularly useful in cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are pivotal in the synthesis of complex organic molecules .
Photosensitizers
In the field of photophysics, 4,4’-diethynyl-2,2’-bipyridine derivatives serve as photosensitizers. They can absorb light and transfer energy or electrons to other molecules, making them integral in solar energy conversion and photodynamic therapy .
Supramolecular Chemistry
Due to its rigid structure and potential for strong π-π interactions, this compound is used to construct supramolecular architectures. These structures have applications in molecular recognition, self-assembly processes, and the development of nanoscale devices .
Organic Electronics
The ethynyl groups in 4,4’-diethynyl-2,2’-bipyridine make it a precursor for conductive polymers. These polymers are essential in creating organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
Biological Activity
Bipyridine derivatives exhibit biological activity and can be used to develop new pharmaceuticals. Their interaction with biological molecules can lead to applications in drug design, particularly as enzyme inhibitors or receptor ligands .
Electrochemical Applications
The compound’s derivatives, known as viologens, display excellent electrochemical properties. They are used in electrochromic devices, batteries, and as redox mediators in electrochemical sensors .
Chirality and Asymmetry
Functionalization of 4,4’-diethynyl-2,2’-bipyridine can introduce chirality, which is crucial in asymmetric synthesis and chiral catalysis. This aspect is significant in producing enantiomerically pure substances, which are important in various industries, including pharmaceuticals .
Chemical Sensing
Lastly, 4,4’-diethynyl-2,2’-bipyridine can be used in chemical sensors. Its ability to bind selectively to certain metals or ions makes it an excellent choice for developing sensors that can detect trace amounts of substances in complex matrices .
Safety and Hazards
The safety data sheet for “2,2’-Bipyridine, 4,4’-diethynyl-” indicates that it may form combustible dust concentrations in air and is toxic if swallowed and harmful in contact with skin . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in eyes, on skin, or on clothing .
特性
IUPAC Name |
4-ethynyl-2-(4-ethynylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUWDJLVOHARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440729 | |
| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine, 4,4'-diethynyl- | |
CAS RN |
133810-44-3 | |
| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of (phosphane)gold(I) units affect the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine?
A1: The research indicates that the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine is significantly influenced by the type of (phosphane)gold(I) unit introduced. When aryl-substituted phosphanes are used, the resulting complexes adopt distinct structures compared to those obtained with alkyl-substituted phosphanes [, ]. Furthermore, subtle changes in the alkyl substituents on the phosphane, such as transitioning from ethyl to isopropyl groups, lead to variations in the packing arrangement within the crystal structure. These variations result in different polymeric chain motifs, both stabilized by close Au···Au contacts [, ].
Q2: Does the modification of 4,4'-diethynyl-2,2'-bipyridine with (phosphane)gold(I) units impact its photophysical properties?
A2: Yes, the research demonstrates that the addition of (phosphane)gold(I) units to 4,4'-diethynyl-2,2'-bipyridine leads to interesting photophysical behavior. In dichloromethane solution, all the investigated compounds, featuring various (phosphane)gold(I) substituents, exhibit dual emission at room temperature [, ]. Intriguingly, when excited at a wavelength of approximately 238 nm, the emission spectra of compounds with phenyl- and 4-tolyl-substituted phosphanes show the emergence of new emission bands at 288 nm and 570 nm, accompanied by a decrease in the intensity of the original emission bands. This photodegradation process is suggested to potentially involve the formation of gold nanoclusters [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



